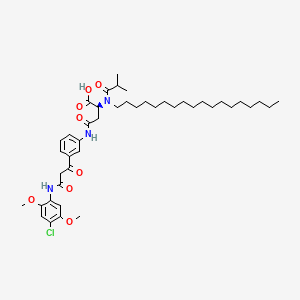
N-(3-(3-((4-Chloro-2,5-dimethoxyphenyl)amino)-1,3-dioxopropyl)phenyl)-N2-(2-methylpropionyl)-N2-octadecyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparagine,N-[3-[3-[(4-chloro-2,5-dimethoxyphenyl)amino]-1,3-dioxopropyl]phenyl]-N2-(2-methyl-1-oxopropyl)-N2-octadecyl- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine,N-[3-[3-[(4-chloro-2,5-dimethoxyphenyl)amino]-1,3-dioxopropyl]phenyl]-N2-(2-methyl-1-oxopropyl)-N2-octadecyl- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core L-asparagine structure, followed by the introduction of the 4-chloro-2,5-dimethoxyphenyl group through an amide bond formation. Subsequent steps involve the addition of the dioxopropyl and phenyl groups, and finally, the attachment of the octadecyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
L-Asparagine,N-[3-[3-[(4-chloro-2,5-dimethoxyphenyl)amino]-1,3-dioxopropyl]phenyl]-N2-(2-methyl-1-oxopropyl)-N2-octadecyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This can reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
L-Asparagine,N-[3-[3-[(4-chloro-2,5-dimethoxyphenyl)amino]-1,3-dioxopropyl]phenyl]-N2-(2-methyl-1-oxopropyl)-N2-octadecyl- has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential effects on cellular processes.
Medicine: It may have therapeutic potential, particularly in targeting specific pathways involved in diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of L-Asparagine,N-[3-[3-[(4-chloro-2,5-dimethoxyphenyl)amino]-1,3-dioxopropyl]phenyl]-N2-(2-methyl-1-oxopropyl)-N2-octadecyl- involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
L-Asparagine: A simpler amino acid with similar structural features.
N-[3-[3-[(4-chloro-2,5-dimethoxyphenyl)amino]-1,3-dioxopropyl]phenyl]-N2-(2-methyl-1-oxopropyl)-N2-octadecyl-: A compound with a similar backbone but lacking the L-asparagine moiety.
Properties
CAS No. |
31522-23-3 |
|---|---|
Molecular Formula |
C43H64ClN3O8 |
Molecular Weight |
786.4 g/mol |
IUPAC Name |
(2S)-4-[3-[3-(4-chloro-2,5-dimethoxyanilino)-3-oxopropanoyl]anilino]-2-[2-methylpropanoyl(octadecyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C43H64ClN3O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-47(42(51)31(2)3)36(43(52)53)29-40(49)45-33-24-22-23-32(26-33)37(48)30-41(50)46-35-28-38(54-4)34(44)27-39(35)55-5/h22-24,26-28,31,36H,6-21,25,29-30H2,1-5H3,(H,45,49)(H,46,50)(H,52,53)/t36-/m0/s1 |
InChI Key |
KILNESORACOZGN-BHVANESWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)NC1=CC=CC(=C1)C(=O)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C(=O)O)C(=O)C(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)NC1=CC=CC(=C1)C(=O)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C(=O)O)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















